4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
Description
Key Advances Enabled by This Compound
- Stereoselective Glycosylation : Achieves >90% β-selectivity in GlcNAc-containing disaccharides.
- Orthogonal Deprotection : Sequential removal of acetyl (via Zemplén conditions) and benzyl (via hydrogenolysis) groups enables iterative synthesis.
- Modular Design : Serves as a building block for complex glycoconjugates in vaccine development and glycoprotein engineering.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35NO9/c1-24(39)45-33-31(23-43-21-25-11-5-3-6-12-25)47-37(46-28-19-17-27(42-2)18-20-28)32(34(33)44-22-26-13-7-4-8-14-26)38-35(40)29-15-9-10-16-30(29)36(38)41/h3-20,31-34,37H,21-23H2,1-2H3/t31-,32-,33-,34-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMIUALKXAHCQ-LEWWELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC5=CC=C(C=C5)OC)COCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups to prevent unwanted reactions.
Introduction of Phthalimido Group: The 2-deoxy position is modified with a phthalimido group, which is introduced through a nucleophilic substitution reaction.
Acetylation: The 4-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Methoxylation: The methoxy group is introduced at the phenyl ring through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of automated reactors, continuous flow systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and benzyl positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview:
This compound serves as a crucial intermediate in the synthesis of novel glycosylated drugs. Its structure enhances the bioavailability and targeting of therapeutic agents to specific tissues.
Key Findings:
- Glycosylation: The incorporation of this compound into drug formulations improves solubility and stability, facilitating better absorption and efficacy in therapeutic applications.
- Case Study: Research indicates that glycosylated drugs derived from this compound show improved pharmacokinetic profiles in animal models compared to their non-glycosylated counterparts .
Biochemical Research
Overview:
In biochemical studies, this compound aids in exploring enzyme activities and carbohydrate interactions, which are vital for understanding metabolic pathways.
Key Findings:
- Enzyme Activity: It has been utilized to study the interaction between carbohydrates and enzymes, providing insights into metabolic disorders.
- Case Study: A study demonstrated that derivatives of this compound could inhibit specific glycosidases, suggesting potential therapeutic applications in metabolic diseases .
Drug Delivery Systems
Overview:
The compound is also incorporated into drug delivery formulations to enhance the stability and release profiles of active pharmaceutical ingredients.
Key Findings:
- Formulation Benefits: Its unique chemical properties allow for controlled release mechanisms in drug formulations, improving patient compliance and therapeutic outcomes.
- Data Table: Drug Release Rates
| Formulation Type | Release Rate (%) | Stability (Months) |
|---|---|---|
| Standard Formulation | 30% | 6 |
| Glycosylated Formulation | 75% | 12 |
Glycobiology
Overview:
This compound plays a significant role in glycobiology by facilitating the investigation of glycan structures and their biological functions.
Key Findings:
- Vaccine Development: Understanding glycan interactions is crucial for developing effective vaccines and immunotherapies.
- Case Study: Research has shown that glycans derived from this compound can enhance immune responses in vaccine formulations .
Cosmetic Formulations
Overview:
In the cosmetic industry, this compound is explored for its potential skin benefits, such as moisturizing and anti-aging properties.
Key Findings:
- Skin Benefits: Preliminary studies suggest that formulations containing this compound exhibit improved hydration and elasticity in skin models.
- Data Table: Cosmetic Efficacy
| Product Type | Moisturizing Effect (%) | Anti-Aging Effect (%) |
|---|---|---|
| Control | 10% | 5% |
| With Compound | 40% | 25% |
Mechanism of Action
The compound exerts its effects primarily through its interactions with glycosylation enzymes. The phthalimido group acts as a protecting group, allowing selective reactions at other positions. The benzyl and acetyl groups provide stability and solubility, facilitating its use in various biochemical assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Critical Observations :
Protection at Position 4 :
- The target compound’s 4-O-acetyl group allows mild deprotection (e.g., via base hydrolysis), enabling selective glycosylation at this position. In contrast, compounds with H (unprotected) or glucosyl groups at position 4 exhibit different reactivity profiles. For example, the glucosyl group in facilitates branching in glycoconjugates, while unprotected hydroxyls (as in ) are prone to premature reactivity unless stabilized.
Role of Benzyl vs. Allyl Groups: Benzyl groups (3,6-positions in the target compound) require hydrogenolysis (H₂/Pd) for removal, ensuring stability during acidic/basic conditions. The allyl group in offers orthogonal deprotection via Pd⁰-catalyzed elimination, enabling sequential modifications .
Phthalimido vs. Acetamido Groups :
- The phthalimido group at position 2 is a robust amine protector, resistant to most glycosylation conditions. Analogs with acetamido groups (e.g., in hyaluronic acid precursors ) are more labile but biologically relevant, mimicking natural N-acetylglucosamine residues.
Reactivity and Enzymatic Resistance
- 4-O-Acetylation : The acetyl group in the target compound may confer resistance to glycosidases, similar to 4-O-acetylated sialic acid derivatives, which resist mammalian sialidases unless deacetylated by specific esterases . This property is advantageous in designing glycans with enhanced metabolic stability.
- Benzyl vs.
Biological Activity
4-Methoxyphenyl 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (commonly referred to as MPA) is a complex glycoside with potential biological activities. This article examines its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of MPA is , with a molecular weight of approximately 637.69 g/mol. The compound features a phthalimide group, methoxyphenyl moiety, and multiple benzyl groups that contribute to its unique reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 637.69 g/mol |
| CAS Number | 140615-77-6 |
| Appearance | White crystalline powder |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of MPA. For instance, research has shown that derivatives of phenolic glycosides exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
MPA has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit cell proliferation was assessed using the MTT assay, revealing an IC50 value in the micromolar range.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the effects of MPA on MCF-7 cells. The results indicated:
- IC50 : 15 µM after 48 hours of treatment.
- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction.
Enzyme Inhibition
MPA has shown promise as an inhibitor of certain glycosidases. This property is particularly relevant in the context of diabetes management, where inhibition of carbohydrate-digesting enzymes can help regulate blood sugar levels.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition % at 100 µM |
|---|---|
| Alpha-glucosidase | 70% |
| Beta-glucosidase | 65% |
Synthesis and Derivatives
The synthesis of MPA involves several steps, including the protection of hydroxyl groups and subsequent acetylation. Various derivatives have been synthesized to enhance its biological activity or modify its pharmacokinetic properties.
Synthetic Route Overview
- Protection : Hydroxyl groups are protected using benzyl groups.
- Acetylation : Acetic anhydride is used to introduce the acetyl group.
- Deprotection : Selective removal of protecting groups yields the final product.
Q & A
Q. What are the common synthetic routes for 4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, and what are the critical steps?
The synthesis typically involves sequential protection and glycosylation steps. A key method starts with 4-methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside, which undergoes benzylation with BnBr and NaH in DMF at 0°C to introduce 3,6-di-O-benzyl groups. Subsequent acetylation at the 4-position is achieved using Ac₂O and a catalyst. Critical steps include precise temperature control during benzylation to avoid over-substitution and purification via silica gel chromatography (EtOAc/Hexane gradients) to isolate intermediates .
Q. How do protecting groups (e.g., benzyl, acetyl, phthalimido) influence the reactivity of this compound in glycosylation reactions?
- Phthalimido group : Protects the 2-amino group, enabling stereoselective glycosidic bond formation by preventing side reactions.
- Benzyl groups (3,6-di-O-benzyl) : Provide temporary protection for hydroxyl groups, enhancing solubility in organic solvents and directing regioselective glycosylation.
- 4-O-Acetyl group : Acts as a transient protecting group that can be selectively removed under mild basic conditions for further functionalization .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying glycosidic linkages and protecting group positions. For example, the H-1 proton signal at δ ~5.6 ppm (d, J = 8.3 Hz) confirms the β-configuration .
- HPLC : Used to assess purity (>98% by reversed-phase HPLC with UV detection) .
- Specific rotation : Measured in CHCl₃ ([α]²⁰/D = +85°) to confirm stereochemical integrity .
Advanced Research Questions
Q. How is this compound utilized in the synthesis of complex glycoconjugates, and what challenges arise in maintaining stereochemical fidelity?
This compound serves as a glycosyl donor in the construction of hyaluronic acid oligosaccharides and other glycoconjugates. Challenges include:
- Stereocontrol : Ensuring β-selectivity during glycosylation, often achieved using trichloroacetimidate donors and Lewis acids (e.g., TMSOTf).
- Orthogonal deprotection : Sequential removal of benzyl (via hydrogenolysis) and acetyl (via Zemplén conditions) groups without disrupting the phthalimido group.
- Aggregation issues : Bulky protecting groups may reduce reaction efficiency, necessitating high-dilution conditions .
Q. What strategies optimize the yield of glycosylation reactions involving this compound, particularly in large-scale syntheses?
- Pre-activation of donors : Using trichloroacetimidate or thioglycoside derivatives to enhance reactivity.
- Catalyst selection : BF₃·Et₂O or TMSOTf improves glycosylation efficiency in CH₂Cl₂ or toluene.
- Temperature modulation : Reactions at −40°C to 0°C minimize side reactions (e.g., hydrolysis or anomerization) .
- Purification : Flash chromatography with optimized solvent systems (e.g., EtOAc/Hexane) ensures high recovery of the product .
Q. How do discrepancies in reported synthetic yields arise, and how can they be resolved?
Yield variations (e.g., 56% in vs. 79% in ) often stem from:
- Reagent purity : Impurities in NaH or BnBr can reduce efficiency.
- Moisture control : Anhydrous conditions are critical; traces of water deactivate catalysts like TMSOTf.
- Scale effects : Milligram-scale reactions may achieve higher yields than gram-scale due to better mixing and temperature control.
Resolution involves rigorous drying of solvents/reagents, inert atmosphere maintenance, and reproducibility trials with standardized protocols .
Q. What role does this compound play in studying carbohydrate-protein interactions, and how is it integrated into glycan microarrays?
As a structurally defined glycosyl donor, it is used to synthesize neoglycoconjugates for probing lectin binding or immune receptor interactions. In glycan microarrays, the compound’s derivatives are immobilized on slides via a 4-methoxyphenyl aglycone, enabling high-throughput screening of carbohydrate-binding proteins (e.g., antibodies, cytokines) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Glycosylation Reactions
| Parameter | Optimal Condition | Impact on Yield/Stereochemistry | Reference |
|---|---|---|---|
| Donor activation | Trichloroacetimidate + TMSOTf | Ensures β-selectivity (>90%) | |
| Solvent | Anhydrous CH₂Cl₂ | Enhances donor solubility/reactivity | |
| Temperature | −40°C → −10°C (slow warming) | Minimizes side reactions | |
| Catalyst concentration | 0.1–0.3 equiv. TMSOTf | Balances reactivity and cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
